Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid structure
80126-54-1 structure
Nome del prodotto:(R)-2-Amino-3-(o-tolyl)propanoic acid
Numero CAS:80126-54-1
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD01860870
CID:60187
PubChem ID:6951464

(R)-2-Amino-3-(o-tolyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methyl-D-phenylalanine
    • 2-Methylphenyl-D-alanine
    • D-2-Methylphe
    • D-2-METHYLPHENYLALANINE
    • D-phe(2-Me)-OH
    • o-Methyl-D-phenylalanine
    • (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
    • D-2-Methyl Phenylalanine
    • DTXSID301313334
    • (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate
    • H-O-ME-D-PHE-OH
    • D-Phenylalanine, 2-methyl-
    • PS-12170
    • H-D-PHE(2-ME)-OH
    • AM83410
    • 2-Methy-D-Phenylalanine
    • MFCD01860870
    • CS-0152968
    • AC-5867
    • A839847
    • 80126-54-1
    • D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)
    • AKOS016843584
    • SCHEMBL383453
    • EN300-1298518
    • 2-Methyl-D-phenylalanine (ACI)
    • (R)-2-Amino-3-(o-tolyl)propanoicacid
    • (R)-2-Amino-3-o-tolylpropionic acid
    • D-2′-Methylphenylalanine
    • MDL: MFCD01860870
    • Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
    • Chiave InChI: NHBKDLSKDKUGSB-SECBINFHSA-N
    • Sorrisi: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Proprietà calcolate

  • Massa esatta: 179.09500
  • Massa monoisotopica: 179.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 182
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.3A^2
  • XLogP3: _1.2

Proprietà sperimentali

  • Densità: 1.165
  • Punto di ebollizione: 326.2°C at 760 mmHg
  • Punto di infiammabilità: 151.1 °C
  • Indice di rifrazione: 1.561
  • PSA: 49.33000
  • LogP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Conservare a -15°C

(R)-2-Amino-3-(o-tolyl)propanoic acid Dati doganali

  • CODICE SA:2922499990
  • Dati doganali:

    Codice doganale cinese:

    2922499990

    Panoramica:

    2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    P. Animali e piante importati\Quarantena di prodotti animali e vegetali
    D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM220356-5g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 97%
5g
$112 2024-07-23
TRC
M327270-25g
2-Methyl-D-phenylalanine
80126-54-1
25g
$ 825.00 2022-06-04
Enamine
EN300-1298518-100.0g
(2R)-2-amino-3-(2-methylphenyl)propanoic acid
80126-54-1 95%
100g
$1249.0 2023-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13130-10g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1
10g
¥1176.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13130-25g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1
25g
¥2896.0 2021-09-08
Apollo Scientific
OR14700-5g
2-Methyl-D-phenylalanine
80126-54-1 97%
5g
£82.00 2025-02-19
abcr
AB165755-1 g
D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); .
80126-54-1
1g
€126.60 2023-06-23
AAPPTec
UHF254-1g
H-D-Phe(2-Me)-OH
80126-54-1
1g
$50.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-269981-100 mg
o-Methyl-D-phenylalanine,
80126-54-1
100MG
¥730.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC824-5g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 97%
5g
867.0CNY 2021-07-10

(R)-2-Amino-3-(o-tolyl)propanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Riferimento
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 9, rt
Riferimento
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Riferimento
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Riferimento
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium acetate ;  1 min, heated; 0.5 min, cooled; heated
1.2 Reagents: Acetic acid Solvents: Water ;  0.5 h, reflux; cooled; overnight, 4 °C
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Riferimento
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Riferimento
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Riferimento
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
2.2 Reagents: Methanol
Riferimento
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
1.2 Reagents: Methanol
Riferimento
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
3.2 Reagents: Methanol
Riferimento
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80126-54-1)(R)-2-Amino-3-(o-tolyl)propanoic acid
A839847
Purezza:99%
Quantità:5.0g
Prezzo ($):170.0